4-bromo-1-methyl-1H-indole-3-sulfonamide
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Overview
Description
4-Bromo-1-methyl-1H-indole-3-sulfonamide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with medicinal properties . The presence of a sulfonamide group in this compound adds to its potential biological activity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-1H-indole-3-sulfonamide typically involves the introduction of a bromine atom at the 4-position of the indole ring, followed by the addition of a sulfonamide group at the 3-position. One common method involves the bromination of 1-methylindole using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 4-bromo-1-methylindole is then reacted with a sulfonamide reagent under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1H-indole-3-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The sulfonamide group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Bromo-1-methyl-1H-indole-3-sulfonamide has several scientific research applications, including:
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-indole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methylindole: Lacks the sulfonamide group, making it less biologically active compared to 4-bromo-1-methyl-1H-indole-3-sulfonamide.
1-Methylindole-3-sulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-Bromoindole-3-sulfonamide: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the sulfonamide group, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in scientific research.
Properties
Molecular Formula |
C9H9BrN2O2S |
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Molecular Weight |
289.15 g/mol |
IUPAC Name |
4-bromo-1-methylindole-3-sulfonamide |
InChI |
InChI=1S/C9H9BrN2O2S/c1-12-5-8(15(11,13)14)9-6(10)3-2-4-7(9)12/h2-5H,1H3,(H2,11,13,14) |
InChI Key |
WLQDTAMTPACEAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2Br)S(=O)(=O)N |
Origin of Product |
United States |
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